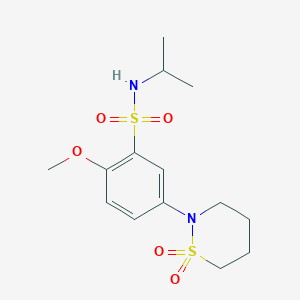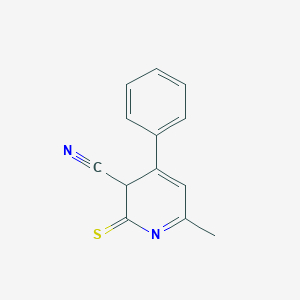![molecular formula C19H27F3N2O2 B5190895 (3R,4R)-4-(azepan-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol](/img/structure/B5190895.png)
(3R,4R)-4-(azepan-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-(azepan-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol is a complex organic compound with a unique structure that includes a piperidine ring, an azepane ring, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(azepan-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction conditions and improve yield. These methods often employ advanced catalytic systems and automated processes to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(azepan-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
(3R,4R)-4-(azepan-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of (3R,4R)-4-(azepan-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. These effects can result in various biological outcomes, depending on the specific context and target .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Tramadol: A centrally acting synthetic opioid with a different mechanism of action
Uniqueness
(3R,4R)-4-(azepan-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
(3R,4R)-4-(azepan-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O2/c20-19(21,22)26-16-7-5-15(6-8-16)13-23-12-9-17(18(25)14-23)24-10-3-1-2-4-11-24/h5-8,17-18,25H,1-4,9-14H2/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQAATQDVCCQFV-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2O)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5190817.png)
![4-(aminosulfonyl)-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5190829.png)
![3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl acetate](/img/structure/B5190840.png)
![5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5190843.png)
![2,2'-[(3,4-difluorobenzyl)imino]diethanol](/img/structure/B5190844.png)
![3-[2-[3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B5190861.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5190868.png)

![(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5190887.png)
![4-[(mesitylsulfonyl)amino]butanoic acid](/img/structure/B5190900.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5190908.png)
![5-[5-(2,6-dimethyl-4-pyrimidinyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5190917.png)

![1-(4-Chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5190926.png)
